4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate
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Overview
Description
4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate is a chemical compound with the molecular formula C10H6Cl2O5S It is known for its unique structure, which includes a benzoxathiol ring system substituted with chlorine atoms and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate typically involves the reaction of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ethyl carbonate ester. The reaction conditions usually include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzoxathiol ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted benzoxathiol derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the benzoxathiol ring and the ethyl carbonate group, which can undergo various chemical transformations. These interactions can lead to the modulation of biological pathways, making the compound of interest in pharmacological research .
Comparison with Similar Compounds
Similar Compounds
4,6-dichloro-2-oxo-2H-1,3-benzoxathiol: Lacks the ethyl carbonate group, making it less reactive in certain chemical reactions.
2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate: Lacks the chlorine substituents, which can affect its reactivity and biological activity.
4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl methyl carbonate: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical properties.
Uniqueness
4,6-dichloro-2-oxo-2H-1,3-benzoxathiol-5-yl ethyl carbonate is unique due to the combination of chlorine substituents and the ethyl carbonate group. This unique structure imparts specific reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(4,6-dichloro-2-oxo-1,3-benzoxathiol-5-yl) ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O5S/c1-2-15-9(13)17-7-4(11)3-5-8(6(7)12)18-10(14)16-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQQSYWHCMOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C2C(=C1Cl)SC(=O)O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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